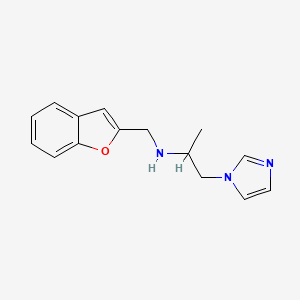
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid, also known as PPSB, is a chemical compound that has shown potential in various scientific research applications. It is a sulfonamide derivative that has been synthesized through a series of chemical reactions. The compound has been found to have a unique mechanism of action, which makes it an interesting candidate for further research.
Mécanisme D'action
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid has a unique mechanism of action, which involves the inhibition of the enzyme carbonic anhydrase. This enzyme is involved in various physiological processes such as acid-base balance, respiration, and ion transport. By inhibiting this enzyme, this compound can alter these physiological processes, leading to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases. This compound has also been found to inhibit the growth of cancer cells and reduce the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound also has a unique mechanism of action, which makes it an interesting candidate for further research. However, there are also limitations to using this compound in lab experiments. Its solubility in aqueous solutions is limited, which can affect its bioavailability. This compound also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research of 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid. Further studies are needed to investigate its potential as a treatment for various diseases such as cancer, Alzheimer's disease, and diabetes. The development of new formulations that improve its solubility and bioavailability is also needed. Additionally, the synthesis of new analogs of this compound with improved properties should be explored. Overall, this compound has shown promising results in various scientific research applications, and further research is needed to fully understand its potential.
Méthodes De Synthèse
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid is synthesized through a multi-step chemical reaction process. The starting material is 3-aminobenzoic acid, which is first reacted with 1-bromo-2-propanol to produce 3-(2-hydroxypropyl)benzoic acid. This intermediate compound is then reacted with pyrazole-1-carboxamidine hydrochloride to produce this compound. The final compound is obtained through purification and isolation methods.
Applications De Recherche Scientifique
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid has shown potential in various scientific research applications. It has been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. This compound has also been found to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
3-(1-pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-10(9-16-7-3-6-14-16)15-21(19,20)12-5-2-4-11(8-12)13(17)18/h2-8,10,15H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKZYRUGAWRSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one](/img/structure/B7542124.png)
![3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide](/img/structure/B7542132.png)



![N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)



![2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7542185.png)
![6-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B7542188.png)